N-[4-(pyrrolidine-1-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide
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Overview
Description
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophen-2-ylacetamide is a sulfonamide.
Scientific Research Applications
Antibacterial Activity
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophen-2-ylacetamide has been evaluated for antibacterial properties. A study describes the synthesis and evaluation of a series of N-(aryl)-2-thiophen-2-ylacetamides for in vitro antibacterial activity against Mycobacterium tuberculosis. Several compounds in this series showed potential as starting points for new treatments against multidrug-resistant tuberculosis (Lourenço et al., 2007).
Synthesis of Pyridazine and Pyrimidine Derivatives
This compound has been used as a precursor in the synthesis of various pyridazine and pyrimidine derivatives. These derivatives were then screened for biological activity, highlighting the compound's versatility as a chemical precursor (Aly & Nassar, 2004).
Antitumor Applications
Research also explores the synthesis of novel antitumor acetamide, pyrrole, and thiophene derivatives containing this compound. One of the compounds demonstrated effectiveness exceeding that of the reference drug, doxorubicin, suggesting significant antitumor potential (Alqasoumi et al., 2009).
Antimicrobial Activity
Additional studies have synthesized novel heterocyclic compounds incorporating N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophen-2-ylacetamide with sulfamoyl moiety, demonstrating promising results in antimicrobial applications (Darwish et al., 2014).
Chitosan Schiff Bases Synthesis
This compound has been involved in the synthesis of chitosan Schiff bases for antimicrobial activities. These bases exhibited diverse biological activities against various bacterial and fungal species (Hamed et al., 2020).
Electrochromic Device Applications
The compound has also found application in the synthesis of electrochromic polymers, which are used in high-contrast electrochromic devices, demonstrating its utility in advanced material sciences (Su et al., 2017).
Src Kinase Inhibitory and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives of this compound have been synthesized and evaluated for Src kinase inhibitory and anticancer activities, revealing its potential in cancer treatment (Fallah-Tafti et al., 2011).
Properties
Molecular Formula |
C16H18N2O3S2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(4-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C16H18N2O3S2/c19-16(12-14-4-3-11-22-14)17-13-5-7-15(8-6-13)23(20,21)18-9-1-2-10-18/h3-8,11H,1-2,9-10,12H2,(H,17,19) |
InChI Key |
ZMYUHWNQSIRLEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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